2-Amino-4-isopropylbenzoic acid

Overview

Description

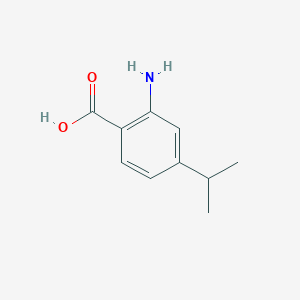

2-Amino-4-isopropylbenzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, featuring an amino group (-NH2) at the second position and an isopropyl group (-CH(CH3)2) at the fourth position on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with chloroform and aluminum chloride to form 4-isopropylbenzoyl chloride, which is then hydrolyzed to yield this compound.

Reduction of Nitro Compounds: Another method involves the reduction of 2-nitro-4-isopropylbenzoic acid using reducing agents such as tin (Sn) and hydrochloric acid (HCl) to produce the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Amino derivatives with different substituents.

Scientific Research Applications

Antimalarial Research

Recent studies have highlighted the potential of 2-amino-4-isopropylbenzoic acid as a lead compound in the development of antimalarial drugs. It has been evaluated for its inhibitory effects on the Plasmodium falciparum CLK3 kinase, which is essential for the parasite's growth. Modifications of the compound have shown varying degrees of efficacy, emphasizing the importance of the isopropyl group for enhancing lipophilicity and bioactivity .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. For instance, it exhibits inhibitory effects on mushroom tyrosinase, a key enzyme involved in melanin biosynthesis. This property suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .

Pain Management

This compound has been studied for its analgesic properties. Its structural similarity to other known analgesics indicates that it may interact with pain pathways in the body, potentially offering a new avenue for pain relief therapies .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented in several studies. Its application as an anti-inflammatory agent could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism by which 2-amino-4-isopropylbenzoic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

2-Amino-3-methylbenzoic acid

2-Amino-5-ethylbenzoic acid

2-Amino-6-chlorobenzoic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

2-Amino-4-isopropylbenzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and neuroprotective effects. This article compiles data from various studies to provide an overview of its biological activity, mechanisms of action, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features an amino group and an isopropyl substituent on the benzene ring, which influences its biological interactions. Its molecular formula is C11H15NO2, with a molecular weight of 193.25 g/mol. The compound's structure is essential for its interaction with biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. The mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell death.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

2. Antioxidant Properties

The compound has shown promising antioxidant activity in various assays. It scavenges free radicals and reduces oxidative stress markers, which may contribute to its neuroprotective effects.

Case Study: Neuroprotection

In a study evaluating the neuroprotective effects of various compounds on oxidative stress models, this compound demonstrated a significant reduction in lipid peroxidation and increased cell viability in neuronal cultures exposed to oxidative stress .

Table 2: Neuroprotective Effects in Oxidative Stress Models

| Treatment | Lipid Peroxidation (MDA levels) | Cell Viability (%) | Reference |

|---|---|---|---|

| Control | 100% | 100% | |

| This compound (50 µM) | 45% | 85% | |

| Standard Antioxidant | 30% | 90% |

3. Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on various enzymes, including tyrosinase. It acts as a reversible and uncompetitive inhibitor, which could have implications in cosmetic applications for skin whitening .

Table 3: Enzyme Inhibition by this compound

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and cell lysis.

- Free Radical Scavenging : It donates electrons to free radicals, neutralizing them and reducing oxidative damage.

- Enzyme Interaction : By binding to the active sites of enzymes like tyrosinase, it inhibits their activity, providing therapeutic benefits in conditions related to hyperpigmentation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-isopropylbenzoic acid, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or transition-metal-catalyzed coupling. For example, substituting a halogen at the 4-position of benzoic acid with an isopropyl group using palladium catalysts (e.g., Suzuki-Miyaura coupling) . To minimize by-products, control reaction temperature (60–80°C) and use anhydrous solvents (e.g., DMF or THF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield .

Q. How should researchers characterize the purity of this compound derivatives?

- Methodological Answer : Use a combination of:

- HPLC : C18 column, 0.1% TFA in water/acetonitrile mobile phase (retention time ~8–10 min for similar benzoic acid derivatives) .

- Melting Point : Compare observed values (e.g., 200–203°C for analogs) with literature to assess crystallinity .

- TLC : Rf ~0.4 in ethyl acetate/hexane (1:3) .

Q. What solvents and storage conditions are optimal for preserving this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Use polar aprotic solvents (DMSO, DMF) for dissolution, avoiding prolonged exposure to moisture or acidic/basic conditions to prevent decomposition of the amino and carboxyl groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and intermolecular interactions. For example, monoclinic systems (space group C2/c) with unit cell parameters a = 15.4667 Å, b = 3.7648 Å, c = 23.7598 Å (β = 93.015°) are typical for chlorinated analogs . Refinement with SHELXL and absorption correction (e.g., SADABS) ensures accuracy. Compare with computational models (DFT) for validation .

Q. What strategies address contradictions in spectroscopic data for this compound analogs?

- Methodological Answer :

- NMR Discrepancies : Use 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, aromatic protons in ortho-substituted analogs show coupling constants (J = 8–10 Hz) .

- Mass Spectrometry : High-resolution ESI-MS (error < 2 ppm) confirms molecular formulas. For C10H13NO2, expect [M+H]<sup>+</sup> at m/z 180.1022 .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amino N-H bend (~1600 cm⁻¹) should align with computed vibrational spectra .

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets, leveraging the isopropyl group) .

- QM/MM Calculations : Assess regioselectivity in electrophilic attacks (e.g., nitration at the 5-position due to amino group directing effects) .

- pKa Prediction : Tools like MarvinSketch estimate carboxyl group pKa ~4.5, aiding solubility optimization .

Properties

IUPAC Name |

2-amino-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXXVVWXSNKYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736284 | |

| Record name | 2-Amino-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774165-27-4 | |

| Record name | 2-Amino-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.